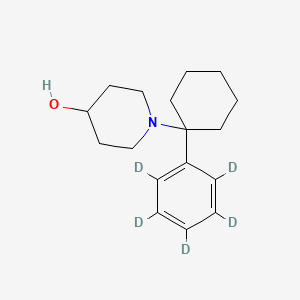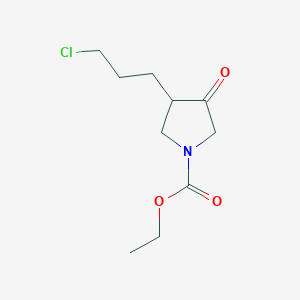
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with an ethyl ester group at the 1-position, a 3-chloropropyl group at the 3-position, and a keto group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of ethyl 4-oxopyrrolidine-1-carboxylate with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidines with various functional groups.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.
類似化合物との比較
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate can be compared with other similar compounds such as:
Ethyl 4-oxopyrrolidine-1-carboxylate: Lacks the chloropropyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloropropylamine: Contains the chloropropyl group but lacks the pyrrolidine ring and ester functionality.
4-Oxopyrrolidine-1-carboxylic acid: Lacks the ethyl ester and chloropropyl groups, affecting its solubility and reactivity.
特性
分子式 |
C10H16ClNO3 |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16ClNO3/c1-2-15-10(14)12-6-8(4-3-5-11)9(13)7-12/h8H,2-7H2,1H3 |
InChIキー |
VLADXSIKWDYABL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CC(C(=O)C1)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
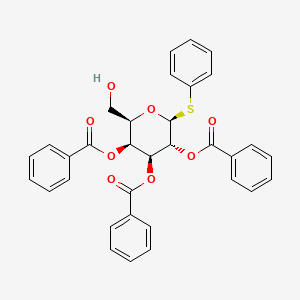
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)
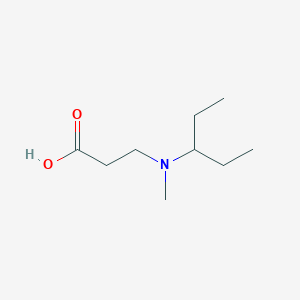
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
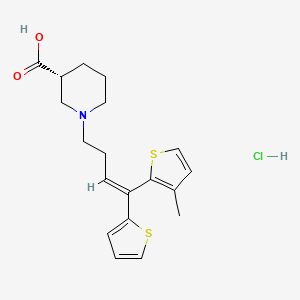
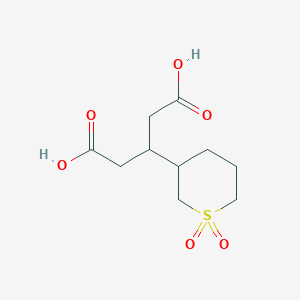
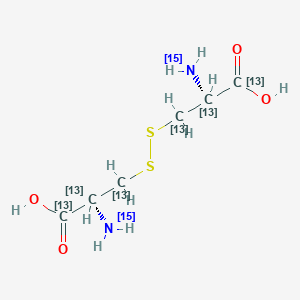
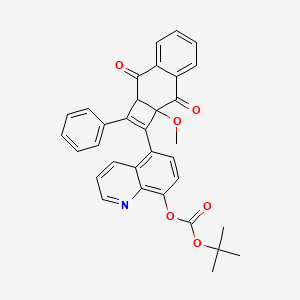
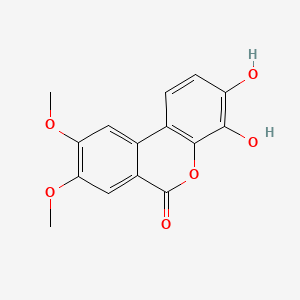

![1-[(1-Methylethyl)amino]cyclopentanemethanol](/img/structure/B13443374.png)
